(E)-4-Bromo-6-methoxypyrazolo[1,5-a]pyridine-3-carbaldehyde oxime
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Overview
Description
(E)-4-Bromo-6-methoxypyrazolo[1,5-a]pyridine-3-carbaldehyde oxime is a chemical compound that belongs to the pyrazolo[1,5-a]pyridine family This compound is characterized by its unique structure, which includes a bromine atom, a methoxy group, and an oxime functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-Bromo-6-methoxypyrazolo[1,5-a]pyridine-3-carbaldehyde oxime typically involves multiple steps. One common method starts with the bromination of 6-methoxypyrazolo[1,5-a]pyridine, followed by the introduction of the carbaldehyde group. The final step involves the formation of the oxime by reacting the aldehyde with hydroxylamine under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
(E)-4-Bromo-6-methoxypyrazolo[1,5-a]pyridine-3-carbaldehyde oxime can undergo various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides.
Reduction: The oxime can be reduced to the corresponding amine.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as potassium carbonate or sodium hydroxide.
Major Products Formed
Oxidation: Nitrile oxides.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(E)-4-Bromo-6-methoxypyrazolo[1,5-a]pyridine-3-carbaldehyde oxime has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of (E)-4-Bromo-6-methoxypyrazolo[1,5-a]pyridine-3-carbaldehyde oxime involves its interaction with molecular targets such as enzymes or receptors. The oxime group can form hydrogen bonds with active site residues, while the bromine and methoxy groups may enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(E)-2-[(1-Benzylpiperidin-4-yl)methylene]-5,6-dimethoxyindan-1-one: A compound with similar structural features but different functional groups.
(E)-4-Bromo-6-methoxypyrazolo[1,5-a]pyridine-3-carbaldehyde: Lacks the oxime group, making it less versatile in certain reactions.
Uniqueness
(E)-4-Bromo-6-methoxypyrazolo[1,5-a]pyridine-3-carbaldehyde oxime is unique due to the presence of the oxime group, which allows for a wider range of chemical reactions and potential applications. Its combination of bromine and methoxy groups also contributes to its distinct chemical properties and biological activities.
Properties
Molecular Formula |
C9H8BrN3O2 |
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Molecular Weight |
270.08 g/mol |
IUPAC Name |
(NE)-N-[(4-bromo-6-methoxypyrazolo[1,5-a]pyridin-3-yl)methylidene]hydroxylamine |
InChI |
InChI=1S/C9H8BrN3O2/c1-15-7-2-8(10)9-6(4-12-14)3-11-13(9)5-7/h2-5,14H,1H3/b12-4+ |
InChI Key |
PIZGCUBTKXYEPY-UUILKARUSA-N |
Isomeric SMILES |
COC1=CN2C(=C(C=N2)/C=N/O)C(=C1)Br |
Canonical SMILES |
COC1=CN2C(=C(C=N2)C=NO)C(=C1)Br |
Origin of Product |
United States |
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